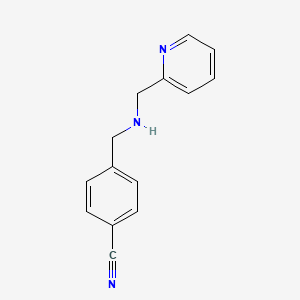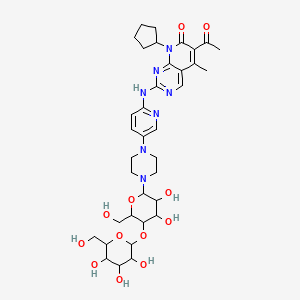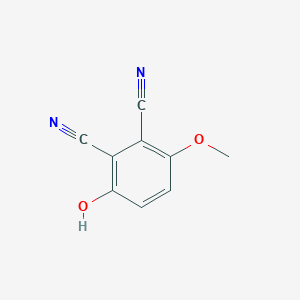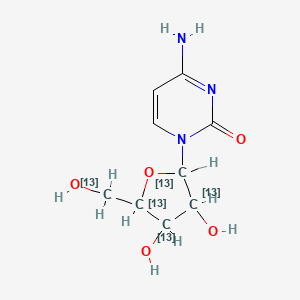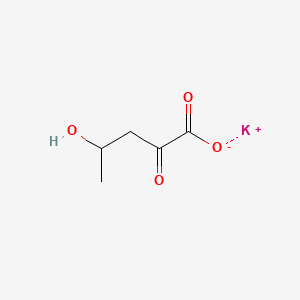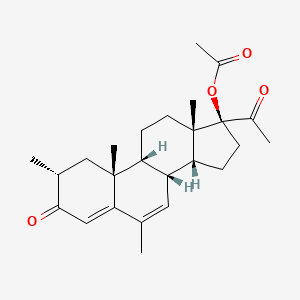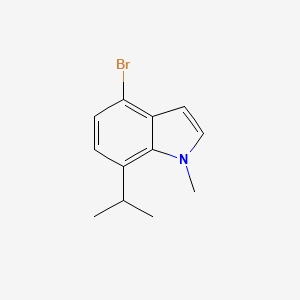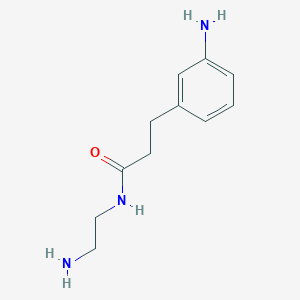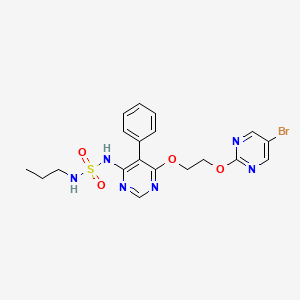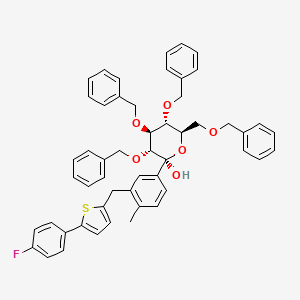
Dehydroxy Tetrabenzyloxy Canagliflozin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroxy Tetrabenzyloxy Canagliflozin is a derivative of Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the management of type 2 diabetes mellitus. This compound is designed to enhance the pharmacological properties of Canagliflozin by modifying its chemical structure, potentially improving its efficacy and safety profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroxy Tetrabenzyloxy Canagliflozin involves multiple steps, starting with the preparation of the core Canagliflozin structure. The key steps include:
Formation of the Core Structure: The core structure of Canagliflozin is synthesized through a series of reactions involving the coupling of a glucose derivative with a benzyl-protected phenyl group.
Dehydroxylation: The hydroxyl groups on the glucose moiety are selectively removed using reagents such as trifluoroacetic acid or other strong acids.
Tetrabenzyloxylation: The remaining hydroxyl groups are protected with benzyl groups using benzyl chloride and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dehydroxy Tetrabenzyloxy Canagliflozin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dehydroxy Tetrabenzyloxy Canagliflozin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on SGLT2 inhibitors.
Biology: Investigated for its potential effects on glucose metabolism and insulin sensitivity.
Medicine: Explored for its therapeutic potential in managing type 2 diabetes and related cardiovascular and renal outcomes.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Dehydroxy Tetrabenzyloxy Canagliflozin exerts its effects by inhibiting the SGLT2 co-transporter in the proximal tubules of the kidney. This inhibition prevents the reabsorption of glucose from the renal tubular lumen, leading to increased glucose excretion in the urine. The molecular targets involved include the SGLT2 proteins, and the pathways affected are primarily related to glucose metabolism and renal function.
Comparación Con Compuestos Similares
Similar Compounds
Canagliflozin: The parent compound, used for managing type 2 diabetes.
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: Known for its cardiovascular benefits in addition to glucose-lowering effects.
Ertugliflozin: A newer SGLT2 inhibitor with similar therapeutic applications.
Uniqueness
Dehydroxy Tetrabenzyloxy Canagliflozin is unique due to its modified structure, which may offer improved pharmacokinetic properties and reduced side effects compared to its parent compound, Canagliflozin. The presence of benzyl groups and the absence of hydroxyl groups potentially enhance its stability and bioavailability.
Propiedades
Fórmula molecular |
C52H49FO6S |
|---|---|
Peso molecular |
821.0 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol |
InChI |
InChI=1S/C52H49FO6S/c1-37-22-25-44(30-43(37)31-46-28-29-48(60-46)42-23-26-45(53)27-24-42)52(54)51(58-35-41-20-12-5-13-21-41)50(57-34-40-18-10-4-11-19-40)49(56-33-39-16-8-3-9-17-39)47(59-52)36-55-32-38-14-6-2-7-15-38/h2-30,47,49-51,54H,31-36H2,1H3/t47-,49-,50+,51-,52+/m1/s1 |
Clave InChI |
OCIXNZRUZIALEI-WYCSEUNKSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O)CC7=CC=C(S7)C8=CC=C(C=C8)F |
SMILES canónico |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O)CC7=CC=C(S7)C8=CC=C(C=C8)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


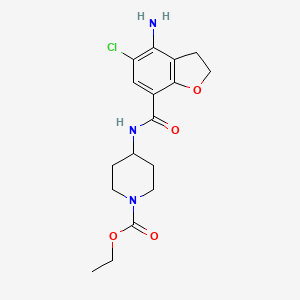
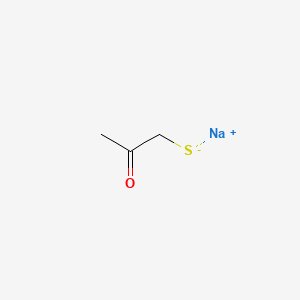
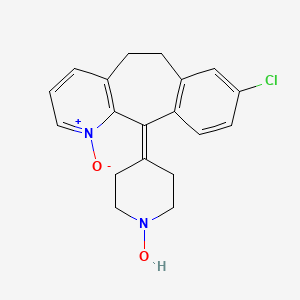
![Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13859155.png)
![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)
